N-(2-methylphenyl)quinoxalin-5-amine
Overview
Description
N-(2-methylphenyl)quinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit for both chemists and biochemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)quinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde, followed by cyclization and subsequent amination. This reaction is usually carried out in the presence of a catalyst such as acetic acid or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. These methods include the use of catalyst-free conditions, solvent-free reactions, and the application of microwave or ultrasonic irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)quinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
N-(2-methylphenyl)quinoxalin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)quinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed pharmacological effects. For example, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Known for its antimicrobial and anticancer activities.
Phthalazine: Exhibits a range of biological activities, including anti-inflammatory and antitumor effects
Uniqueness
N-(2-methylphenyl)quinoxalin-5-amine stands out due to its unique substitution pattern, which can enhance its binding affinity to specific molecular targets, thereby increasing its potency and selectivity in various applications .
Properties
IUPAC Name |
N-(2-methylphenyl)quinoxalin-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-11-5-2-3-6-12(11)18-14-8-4-7-13-15(14)17-10-9-16-13/h2-10,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUVHCRHMGFWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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